![molecular formula C11H20N2O3 B3097375 6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester CAS No. 1310381-14-6](/img/structure/B3097375.png)
6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester
Overview
Description
“6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester” is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
Synthesis Analysis
The synthesis of similar structures has been achieved through various methods. For instance, a regio and diastereoselective strategy has been developed for the synthesis of complex bicyclo [3.2.1]octane scaffolds from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester” is characterized by a bicyclic structure. Bicyclo[3.2.1]octane is a bicyclic structure and has higher density (1.04 g/cm^3, by theoretical calculation) than its open-structured counterparts (octane, 0.70 g/cm^3). Its higher density may result in higher detonation properties .Scientific Research Applications
Catalytic Applications
A study by Moosavi‐Zare et al. (2016) discusses the use of a silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride catalyst for synthesizing spiropyran derivatives. This highlights the potential application of related diaza-bicyclo compounds in catalysis and synthesis processes (Moosavi‐Zare et al., 2016).
Synthesis of Bicyclic Molecules
Rutjes et al. (1993) describe the efficient synthesis of bicyclic molecules with a 1,7-diaza-6,6-dimethylbicyclo[2.2.1]heptane and 1,8-diaza-7,7-dimethylbicyclo[3.2.1]octane skeleton. This demonstrates the versatility of diaza-bicyclo compounds in creating complex molecular structures (Rutjes et al., 1993).
Synthesis of Highly Functionalized Bicyclic Compounds
A study by Ran et al. (2017) focuses on the cascade assembly of 1,2-diaza-1,3-dienes and α,β-unsaturated aldehydes. This method yields bicyclic l,8-diazabicyclo[3.3.0]octane skeletons, showcasing the role of diaza-bicyclo compounds in synthesizing functionalized bicyclic structures (Ran et al., 2017).
Basic Ionic Liquid Synthesis
Research by Goli-Jolodar et al. (2016) introduces 1,1′-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide as an effective basic ionic liquid. This compound is used for promoting the synthesis of spiro-4H-pyrans, indicating the role of diaza-bicyclo compounds in the development of basic ionic liquids (Goli-Jolodar et al., 2016).
Stereoselective Synthesis Techniques
In the work of Singh et al. (2008), cycloaddition of 6-hydroxy-2,6-dimethylcyclohexa-2,4-dienones leads to bicyclo[2.2.2]octanes. This research demonstrates the utility of diaza-bicyclo compounds in stereoselective synthesis, providing a pathway to functionalized bicyclo[2.2.2]octanes (Singh et al., 2008).
Computational Structural Analysis
Lianbuanga et al. (2018) conducted a computational assessment of different cyclooctene isomers, including diaza-bicyclo compounds. Their work underscores the importance of these compounds in computational chemistry, particularly in the analysis of structural properties (Lianbuanga et al., 2018).
properties
IUPAC Name |
tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYQSNFGKYZEGI-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC1C(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@@H]1[C@@H](C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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